molecular formula C18H16OS2 B12904353 2-[2,2-Bis(phenylsulfanyl)ethyl]furan CAS No. 189766-44-7

2-[2,2-Bis(phenylsulfanyl)ethyl]furan

Cat. No.: B12904353
CAS No.: 189766-44-7
M. Wt: 312.5 g/mol
InChI Key: JSHPJPOVWZGZAC-UHFFFAOYSA-N
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Description

2-(2,2-Bis(phenylthio)ethyl)furan is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic aromatic compounds characterized by a five-membered ring structure composed of one oxygen atom and four carbon atoms. The compound 2-(2,2-Bis(phenylthio)ethyl)furan is notable for its unique structure, which includes two phenylthio groups attached to an ethyl chain that is connected to the furan ring. This structural arrangement imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Bis(phenylthio)ethyl)furan typically involves the introduction of phenylthio groups to an ethyl chain followed by the attachment of this chain to a furan ring. One common method involves the use of a palladium-catalyzed cross-coupling reaction. For instance, the Suzuki–Miyaura cross-coupling reaction can be employed, where a bromo-substituted furan reacts with phenylthio-substituted boronic acids under microwave irradiation in the presence of a palladium catalyst and a base such as potassium carbonate .

Industrial Production Methods

Industrial production of 2-(2,2-Bis(phenylthio)ethyl)furan may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for achieving consistent and reproducible results on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Bis(phenylthio)ethyl)furan undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the phenylthio groups to thiols or other reduced forms.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted furan derivatives. The specific products depend on the nature of the reagents and the reaction conditions used .

Scientific Research Applications

2-(2,2-Bis(phenylthio)ethyl)furan has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2,2-Bis(phenylthio)ethyl)furan involves its interaction with molecular targets and pathways within biological systems. The phenylthio groups and the furan ring can participate in various biochemical interactions, such as binding to enzymes or receptors. These interactions can modulate the activity of specific proteins, leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,2-Bis(phenylthio)ethyl)furan is unique due to the presence of two phenylthio groups, which impart distinct chemical properties and reactivity. This structural feature differentiates it from other furan derivatives and allows for specific applications in synthetic chemistry and biological research. Its ability to undergo diverse chemical reactions and its potential bioactivity make it a valuable compound for various scientific and industrial purposes .

Properties

CAS No.

189766-44-7

Molecular Formula

C18H16OS2

Molecular Weight

312.5 g/mol

IUPAC Name

2-[2,2-bis(phenylsulfanyl)ethyl]furan

InChI

InChI=1S/C18H16OS2/c1-3-9-16(10-4-1)20-18(14-15-8-7-13-19-15)21-17-11-5-2-6-12-17/h1-13,18H,14H2

InChI Key

JSHPJPOVWZGZAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC(CC2=CC=CO2)SC3=CC=CC=C3

Origin of Product

United States

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